molecular formula C13H9F4N3O B1414452 4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine CAS No. 1219454-34-8

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

货号: B1414452
CAS 编号: 1219454-34-8
分子量: 299.22 g/mol
InChI 键: BHYKKVZOEGHBMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure integrates a pyridine core substituted with an N-hydroxyamidine moiety and a fluorinated aryl group. The N-hydroxyamidine functional group is known to act as a potent zinc-binding group (ZBG), making this compound and its analogs valuable scaffolds for designing inhibitors of metalloenzymes . The presence of the trifluoromethyl group is a common strategy in drug design, as it can enhance the compound's metabolic stability, membrane permeability, and overall lipophilicity . While specific biological data for this exact compound is not available in the public domain, structurally related pyridine-carboxamide derivatives have been extensively investigated for a range of biological activities. Research on similar molecules has demonstrated potential as antibacterial agents, particularly against Gram-positive bacteria, by targeting bacterial protein synthesis . Other pyridine-2-carboxamide compounds have been described for treating hyper-proliferative disorders, suggesting potential applications in oncology research . This compound is supplied as a high-purity intermediate for use in targeted synthesis, enzyme inhibitor development, and ligand-receptor binding studies. It is intended for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N3O/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-19-10(6-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYKKVZOEGHBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Direct Trifluoromethylation of Pyridine Derivatives

One of the most common methods involves direct introduction of the trifluoromethyl group onto pyridine rings via electrophilic or nucleophilic trifluoromethylation. Key procedures include:

Representative Data:

Substrate Reaction Conditions Product Yield (%) Reference
3-Picoline Vapor-phase chlorination/fluorination 2,3,5-Trifluoromethylpyridine 86-90 ,
2-Picoline Catalytic high-temperature fluorination 6-(Trifluoromethyl)pyridine 75-85 ,

Cyclocondensation with Trifluoromethyl-Containing Building Blocks

Another approach employs cyclocondensation reactions between suitable precursors such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl-substituted aldehydes with pyridine derivatives:

Example:

  • Synthesis of 2,3,5-trifluoromethylpyridine via cyclocondensation of 2,5-dichloropyridine with ethyl 2,2,2-trifluoroacetate, followed by purification.

Chlorine/Fluorine Exchange on Halogenated Pyridines

This method is well-documented for synthesizing various trifluoromethylpyridines, especially for industrial scale:

Key Data:

Starting Material Reaction Conditions Major Product Yield (%) Reference
2-Chloropyridine Vapor-phase chlorination/fluorination 2,3,5-Trifluoromethylpyridine 80-90 ,
2,4-Lutidine High-temperature fluorination 2,4-Bis(trifluoromethyl)pyridine 60-80 ,

Functionalization of the Pyridine Core with Fluoro and Trifluoromethyl Groups

Nucleophilic Aromatic Substitution (SNAr)

Use of Trifluoromethylating Reagents

  • Reactions employing reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates to introduce the CF₃ group onto pyridine rings.

Synthesis of the Carboxamidine Moiety

The amidine functionality is typically introduced via amination or amidation of the pyridine derivatives:

Representative Pathway:

  • Starting from trifluoromethylpyridine-2-carboxylic acid, conversion to the corresponding acid chloride followed by treatment with hydroxylamine yields the N-hydroxypyridine-2-carboxamidine.

Data Summary and Key Research Findings

Methodology Key Reagents Typical Yields Advantages Limitations References
Vapor-phase chlorination/fluorination Chlorinated pyridines, transition metal catalysts 80-90% Industrial scalability, high selectivity Requires specialized equipment ,
Cyclocondensation with trifluoroacetates Ethyl 2,2,2-trifluoroacetate, pyridine derivatives 60-85% Versatile, suitable for diverse substitution patterns Multi-step process ,
Nucleophilic trifluoromethylation CF₃I, copper reagents 50-70% Good for late-stage functionalization Reagent cost, handling ,
Amidination of trifluoromethylpyridine acids Hydroxylamine derivatives 70-85% Direct access to carboxamidine Requires prior synthesis of acids ,

化学反应分析

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

科学研究应用

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine has several scientific research applications:

作用机制

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Formula Pharmacological Relevance References
4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine 2-Fluoro-3-trifluoromethylphenyl, N-hydroxyamidine C₁₃H₁₀F₄N₃O Hypothesized enzyme inhibition (e.g., kinases)
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine 2-Trifluoromethylbenzyloxy, N-hydroxyamidine C₁₄H₁₂F₃N₃O₂ Chelation or metalloenzyme inhibition
Sorafenib (4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]-carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide) Chloro-trifluoromethylphenyl, carbamoylamino-phenoxy, methylpyridine carboxamide C₂₁H₁₆ClF₃N₄O₃ FDA-approved kinase inhibitor (anticancer)
MOP (Monepantel analog) Trifluoromethylphenoxy, cyano groups, sulfanylbenzamide C₂₀H₁₄F₆N₂O₂S Anthelmintic activity
3-Chloro-N-phenyl-phthalimide Chlorophthalimide core, phenyl group C₁₄H₈ClNO₂ Monomer for polyimide synthesis

Key Observations

Substituent Influence on Bioactivity: The 2-fluoro-3-trifluoromethylphenyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler phenyl analogs (e.g., 3-chloro-N-phenyl-phthalimide) . This is critical for membrane permeability in drug candidates.

Comparison with Clinically Approved Drugs: Sorafenib shares a pyridine carboxamide scaffold and trifluoromethylphenyl group with the target compound but incorporates a carbamoylamino-phenoxy linker. This linker in Sorafenib enables binding to kinase ATP pockets, a feature absent in the target compound due to its simpler substitution pattern . Monepantel analogs (e.g., MOP) demonstrate that trifluoromethylphenoxy groups paired with sulfanylbenzamide moieties enhance anthelmintic efficacy, highlighting the versatility of trifluoromethyl groups in diverse therapeutic contexts .

Physicochemical Properties :

  • The target compound’s predicted pKa (~13.20) (inferred from N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine ) suggests moderate acidity, favoring solubility in physiological pH ranges.
  • Molecular weight (~311.26 g/mol) and logP (~2.5, estimated) align with Lipinski’s rules for drug-likeness, contrasting with bulkier analogs like Sorafenib (MW: 464.8 g/mol) .

生物活性

4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a hydroxypyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.

  • IUPAC Name : 4-[2-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
  • Molecular Formula : C₁₃H₉F₄N₃O
  • Molecular Weight : 299.22 g/mol
  • CAS Number : 1219454-34-8

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl and fluorine groups enhances binding affinity to various enzymes and receptors, potentially leading to significant biological effects. This interaction mechanism is essential for understanding its pharmacological properties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on several key enzymes, including:

  • Cyclooxygenase (COX) : The compound demonstrated moderate inhibition of COX-2, which is crucial in inflammatory processes.
  • Lipoxygenases (LOX) : It also showed inhibitory activity against LOX-5 and LOX-15, enzymes involved in leukotriene synthesis, suggesting potential anti-inflammatory properties.

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably, it exhibited significant cytotoxicity against:

  • MCF-7 (breast cancer cell line) : The compound was evaluated for its ability to inhibit cell proliferation, showing promising results.

Case Studies

  • Study on COX and LOX Inhibition :
    • A study conducted on derivatives similar to this compound revealed that compounds with similar structures exhibited IC₅₀ values around 10.4 μM for COX-2 inhibition, indicating a strong potential for anti-inflammatory applications .
  • Cytotoxicity Assay :
    • In a cytotoxicity assay involving MCF-7 cells, the compound showed an IC₅₀ value significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while potentially reducing side effects .

Data Summary Table

Biological ActivityObserved EffectReference
COX-2 InhibitionModerate inhibition (IC₅₀ ~10.4 μM)
LOX InhibitionModerate inhibition
Cytotoxicity against MCF-7Significant cytotoxicity

常见问题

What are the optimal synthetic routes for 4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of this compound likely involves coupling reactions between pyridine-2-carboxamidine derivatives and fluorinated aryl halides. Evidence from similar pyridinecarboxamides (e.g., JNJ-47965567 in ) suggests using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Optimization may include:

  • Temperature control : Elevated temperatures (80–120°C) for coupling efficiency .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO to stabilize intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .

How can researchers characterize the crystal structure of this compound, and what challenges might arise during X-ray diffraction analysis?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Key considerations include:

  • Crystal growth : Slow evaporation of solvent (e.g., acetonitrile or methanol) to obtain diffraction-quality crystals .
  • Challenges : Fluorine and trifluoromethyl groups may cause disorder in the crystal lattice, complicating refinement . Use high-resolution data (e.g., synchrotron sources) and software like SHELXL for refinement .
  • Validation : Cross-check with NMR and IR data to confirm functional group positions .

What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing this compound?

Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

  • Multi-technique validation : Compare 1^1H/13^13C NMR with DEPT and HSQC experiments to resolve signal overlaps .
  • Computational support : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and IR vibrational modes .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., ’s ≥98% purity protocols) .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed to ensure data reliability?

Advanced Research Question
For bioactivity screening:

  • Enzyme inhibition assays : Use fluorogenic substrates to measure IC50_{50} values (e.g., kinase or protease assays) .
  • Cell-based assays : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate target specificity .
  • Data normalization : Express activity relative to baseline (untreated cells) to account for plate-to-plate variability .

How can computational chemistry tools (e.g., DFT, molecular docking) be applied to predict the reactivity or binding affinity of this compound?

Advanced Research Question
Computational methods enable predictive modeling:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., ’s thiazolidinone derivatives) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Validation : Compare docking scores with experimental IC50_{50} values to refine models .

What are the critical considerations for ensuring the compound’s stability under various storage conditions, and how can degradation products be identified?

Basic Research Question
Stability protocols should address:

  • Storage : Protect from light and moisture at –20°C in amber vials .
  • Degradation analysis : Use LC-MS to monitor hydrolytic or oxidative byproducts (e.g., ’s HPLC methods) .
  • Accelerated stability studies : Expose samples to elevated temperatures (40–60°C) to predict shelf life .

How should researchers approach the design of structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question
SAR studies require systematic modifications:

  • Substituent variation : Replace fluorine or trifluoromethyl groups with halogens or methyl groups to assess electronic effects .
  • Bioisosteres : Introduce pyrazole or thiazole rings (e.g., ’s indazole derivatives) to probe steric effects .
  • Data correlation : Use regression models to link substituent properties (e.g., logP, polar surface area) with bioactivity .

What methodologies are effective in determining the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Basic Research Question
Key pharmacokinetic assays:

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification .
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
Reactant of Route 2
4-(2-Fluoro-3-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。